1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid is a synthetic compound belonging to the class of perfluorinated alkyl sulfonic acids. Its chemical formula is , and it has a molecular weight of approximately 316.10 g/mol . The structure features a sulfonic acid group (-SO₃H) attached to a carbon chain that includes multiple fluorine atoms, contributing to its unique properties such as high thermal stability and water repellency . This compound is also known by its IUPAC name, 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethane-1-sulfonic acid .
As TFES is not a commonly studied PFAS, its specific mechanism of action is not well documented in scientific research. However, PFAS in general can interact with biological membranes due to their amphiphilic nature (having both hydrophobic and hydrophilic regions) []. This interaction may potentially disrupt membrane function and cellular processes. More research is needed to understand the specific mechanism of action of TFES.
,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid, also known as perfluoro-2-ethoxyethane sulfonic acid (PEESA), finds application in scientific research as a strong acid scavenger and proton donor. Its high acidity, comparable to concentrated sulfuric acid, allows it to effectively capture protons and Brønsted acids. This property makes PEESA valuable in various research areas, including:
PEESA's unique properties, such as high thermal stability, good conductivity, and non-volatility, make it a suitable candidate for various electrochemical applications. It can be used as:
PEESA can be employed as a:
Due to the strong carbon-fluorine bonds present in this compound, decomposition typically requires harsh conditions such as high temperatures or incineration.
Several compounds share structural similarities with 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,1-Dichloro-2-(perfluoropropoxy)ethanesulfonic acid | C4ClF6O4S | Contains chlorine; lower thermal stability |
| Perfluorooctanesulfonic acid | C8F17O3S | Longer carbon chain; known environmental persistence |
| Perfluorobutanesulfonic acid | C4F9O3S | Shorter chain; similar applications but less complex |
| Sodium perfluoro(2-ethoxyethane)sulfonate | C4F9NaO4S | Sodium salt form; different solubility characteristics |
These comparisons reveal that while 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid shares some structural features with other perfluorinated compounds, its specific arrangement of functional groups and fluorination pattern contribute to its distinct properties and potential applications .
1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid, with molecular formula C₄HF₉O₄S and molecular weight of 316.10 g/mol, exhibits significant protein binding characteristics typical of perfluorinated compounds [21] [22]. The compound's molecular structure features a sulfonic acid functional group attached to a highly fluorinated carbon chain with an ether linkage, conferring unique binding properties with biological macromolecules [24] [26].
Research demonstrates that perfluorinated compounds display concentration-dependent binding to serum albumin proteins across multiple species [2]. Human serum albumin exhibits binding affinities for perfluorooctanoic acid with dissociation constants of 0.79 ± 0.09 millimolar, while bovine serum albumin shows slightly weaker binding at 0.99 ± 0.01 millimolar [27]. Porcine and rat serum albumins demonstrate enhanced binding affinities compared to human albumin, with dissociation constants of 0.37 ± 0.01 millimolar and 0.40 ± 0.01 millimolar respectively [27].
The binding mechanism involves both specific and nonspecific interactions, with specific protein binding dominating at physiological concentrations below 0.1 molar ratio of perfluorinated compound to protein [2]. At higher concentrations typical of in vitro assays, nonspecific binding becomes predominant [2]. Human adipocyte fatty acid-binding protein demonstrates particularly strong interactions with perfluorinated compounds, exhibiting multiple distinct binding modes depending on chain length [4]. Crystal structures reveal that shorter-chain compounds can occupy dual binding sites, while longer-chain compounds adopt bent conformations to accommodate the protein's binding cavity [4].
Immunoglobulin G proteins exhibit exceptionally strong binding interactions with perfluorinated compounds, with binding constants reaching 2.51 × 10⁶ liters per mole for perfluorooctanoic acid [32]. This interaction proceeds primarily through intercalation binding mechanisms involving hydrogen bonding with carbon-oxygen and nitrogen-hydrogen groups in the protein structure [32]. The binding process induces conformational changes in the protein's secondary structure, particularly decreasing alpha-helix content [32].
Table 1: Protein Binding Affinities and Biomolecular Displacement Effects
| Protein | Perfluorinated Compound | Binding Affinity (Kd or Ka) | Binding Mechanism |
|---|---|---|---|
| Human Serum Albumin | Perfluorooctanoic acid | 0.79 ± 0.09 mM | Concentration-dependent specific binding |
| Bovine Serum Albumin | Perfluorooctanoic acid | 0.99 ± 0.01 mM | Saturable binding with nonspecific component |
| Porcine Serum Albumin | Perfluorooctanoic acid | 0.37 ± 0.01 mM | Enhanced binding affinity versus human albumin |
| Rat Serum Albumin | Perfluorooctanoic acid | 0.40 ± 0.01 mM | Enhanced binding affinity versus human albumin |
| Human Adipocyte Fatty Acid-Binding Protein | Perfluorooctanoic acid | Low micromolar range | Multiple binding sites with conformational adaptation |
| Immunoglobulin G | Perfluorooctanoic acid | 2.51 × 10⁶ L/mol (Ka) | Intercalation binding with hydrogen bonding |
Nuclear receptor proteins demonstrate sub-micromolar binding affinities that appear independent of perfluorinated chain length [5]. Peroxisome proliferator-activated receptor alpha shows binding affinity of 0.097 ± 0.070 micromolar for perfluorohexanoate, while peroxisome proliferator-activated receptor delta exhibits even stronger binding at 0.044 ± 0.013 micromolar for perfluorobutanoate [5]. These interactions represent the first reported nuclear receptor binding with short-chain perfluorinated compounds in the sub-micromolar range [5].
1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid and related perfluorinated compounds exert profound effects on epigenetic regulatory mechanisms in eukaryotic cells [10] [11] [13]. Whole-genome bisulfite sequencing reveals that prenatal exposure to perfluorooctane sulfonate alters DNA methylation patterns in fetal liver tissue, producing 272 differentially methylated regions including 114 hypermethylated and 158 hypomethylated regions of protein-coding genes [10].
Gene ontology analysis demonstrates that perfluorinated compound treatment specifically targets genes involved in fatty acid metabolism, including CEBPB, ADIPOQ, SLC2A4, ITGB3, CYP2C23, SCD3, CROT, ABCG5, and ANGPTL8 [10]. Glucose metabolism genes also show significant methylation changes, indicating broad metabolic pathway disruption through epigenetic mechanisms [10]. These methylation alterations occur selectively in fetal liver tissue, suggesting tissue-specific epigenetic targeting [10].
Perfluorinated compounds influence histone modification pathways through activation of sterol regulatory element binding protein pathways [14]. Legacy perfluorinated compounds including perfluorononanoic acid, perfluorohexane sulfonate, and perfluorooctane sulfonate at concentrations of 1-10 milligrams per kilogram activate both sterol regulatory element binding protein 1 and sterol regulatory element binding protein 2 [14]. This activation leads to increased expression of enzymes involved in fatty acid and cholesterol synthesis [14].
School-age children exposed to high levels of perfluorinated compounds through contaminated drinking water exhibit twelve differentially methylated positions and seven differentially methylated regions when compared to control populations [11]. These epigenetic changes occur at specific genomic loci without affecting global epigenetic age acceleration [11]. The methylation patterns suggest potential mechanistic links between perfluorinated compound exposure and downstream health effects [11].
Table 2: Epigenetic Modulation Pathways in Eukaryotic Systems
| Perfluorinated Compound | Epigenetic Target | Specific Effects | Functional Consequences |
|---|---|---|---|
| Perfluorooctane sulfonate | DNA methylation in fetal liver | 272 differentially methylated regions | Dysregulation of lipid metabolism pathways |
| Perfluorononanoic acid | Histone modifications | Sterol regulatory element binding protein pathway activation | Activation of lipogenesis and fatty acid oxidation |
| Perfluorohexane sulfonate | CpG methylation sites | Altered expression of TNFRSF13C, ZAP70 | Altered T cell mediated immune responses |
| Perfluorooctanoic acid | Glucose and fatty acid metabolism genes | Hypermethylation of CEBPB, ADIPOQ, SLC2A4 | Perturbation of glucose homeostasis |
| General perfluorinated compound exposure | Promoter methylation patterns | 12 differentially methylated positions | Potential mechanism for health effects |
Histone trimethylation represents another critical epigenetic mechanism affected by fluorinated compounds [12]. Exposure to fluoride results in increased levels of H3K9 and H3K27 trimethylation along with elevated expression of histone methyltransferases EHMT1 and EHZ2 [12]. Chromatin immunoprecipitation analysis reveals hyper-trimethylation at promoter regions of TGFBR2 and SMAD3 genes, leading to transcriptional repression [12]. This epigenetic silencing affects genes involved in collagen and cartilage development, bone morphogenesis, and connective tissue formation [12].
Alternative perfluorinated compounds including HFPO-DA and F-53B demonstrate similar epigenetic effects to legacy compounds [14]. These compounds modulate transcriptional regulator networks including peroxisome proliferator-activated receptor alpha, nuclear factor erythroid 2-related factor 2, and constitutive activated receptor pathways [14]. The epigenetic landscape alterations suggest that alternative perfluorinated compounds may exhibit toxicity profiles comparable to legacy compounds through similar molecular mechanisms [14].
1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid disrupts multiple receptor-mediated signaling cascades through direct ligand binding and downstream pathway modulation [17] [18] [19]. Peroxisome proliferator-activated receptor alpha represents a primary molecular target, with perfluorinated compounds including perfluorooctane sulfonate, perfluorooctanoic acid, perfluorononanoic acid, and perfluorohexane sulfonate demonstrating significant receptor activation [14] [17].
In vitro luciferase reporter assays reveal that perfluorinated compounds activate human and rat peroxisome proliferator-activated receptor alpha, beta/delta, and gamma with potencies comparable to endogenous fatty acids and clofibric acid [17]. The binding occurs at concentrations ranging from 30 micromolar to 1 millimolar, with oleic and linoleic acids showing highest potency for human peroxisome proliferator-activated receptor alpha activation [17]. Alternative compounds including GenX demonstrate particularly strong activation of rat peroxisome proliferator-activated receptor alpha [17].
Nuclear receptor 4A1 represents a novel molecular target for perfluorinated compounds, particularly linear perfluorooctane sulfonate and related sulfonates [18]. Binding occurs at the ligand binding domain, inducing nuclear receptor 4A1-dependent cell proliferation and migration [18]. This interaction enhances expression of nuclear receptor 4A1-regulated genes including the PAX3-FOXO1 oncogene and downstream gene products [18]. Chromatin immunoprecipitation assays demonstrate that perfluorooctane sulfonate does not decrease nuclear receptor 4A1 binding to target promoters, suggesting sustained transcriptional activation [18].
G protein-coupled estrogen receptor signaling represents another critical target pathway [29]. Perfluorinated sulfonic acids induce receptor fluorescence quenching through static quenching and non-radiative energy transfer mechanisms [29]. Binding constants reach the 10⁶ order, confirming strong binding affinity [29]. Molecular docking studies reveal that binding sites locate within the largest hydrophobic cavity in the receptor's head region, facilitating hydrogen bonding and hydrophobic interactions with amino acid residues [29].
Table 3: Receptor-Mediated Signaling Cascade Disruption
| Receptor/Pathway | Perfluorinated Compounds Affecting Pathway | Molecular Mechanism | Physiological Impact |
|---|---|---|---|
| Peroxisome Proliferator-Activated Receptor Alpha | Perfluorooctane sulfonate, perfluorooctanoic acid, perfluorononanoic acid, perfluorohexane sulfonate | Direct ligand binding and transcriptional activation | Altered lipid metabolism and fatty acid oxidation |
| Constitutive Activated Receptor | Perfluorooctane sulfonate, perfluorooctanoic acid, perfluorononanoic acid, perfluorohexane sulfonate | Nuclear receptor activation and gene expression | Enhanced xenobiotic metabolism |
| Nuclear Factor Erythroid 2-Related Factor 2 | Perfluorononanoic acid, perfluorohexane sulfonate, perfluorooctane sulfonate, perfluorooctanoic acid | Oxidative stress response pathway activation | Cellular protection against oxidative damage |
| Sterol Regulatory Element Binding Protein | Perfluorooctane sulfonate, perfluorooctanoic acid, perfluorononanoic acid, perfluorohexane sulfonate | Lipid synthesis enzyme regulation | Hepatic steatosis and lipid accumulation |
| Nuclear Receptor 4A1 | Linear perfluorooctane sulfonate and related sulfonates | Ligand binding domain interaction | Enhanced tumorigenesis and cell proliferation |
Free fatty acid receptor signaling undergoes significant disruption through perfluorinated compound interactions [15] [16]. Medium and long-chain perfluorinated compounds activate GPR40/FFAR1 receptors at micromolar concentrations, with docosahexaenoic acid and eicosapentaenoic acid showing highest potency [15]. Receptor activation triggers Gq protein-coupled signaling cascades involving phospholipase C activation and intracellular calcium release [15]. Perfluorooctane sulfonate specifically impairs glucose-stimulated insulin secretion through silent information regulator 1-induced upregulation of uncoupling protein 2 expression [16].
Signal transducer and activator of transcription 5B represents a critical pathway suppressed by perfluorinated compounds [14]. Legacy compounds including perfluorooctane sulfonate, perfluorooctanoic acid, perfluorononanoic acid, and perfluorohexane sulfonate cause significant suppression of this growth hormone signaling pathway [14]. This suppression contributes to feminization of the liver transcriptome and metabolic dysfunction [14].
Neurotransmitter systems experience disruption through perfluorinated compound exposure, particularly affecting dopamine and glutamate pathways [19]. Perfluorooctane sulfonate and perfluorooctanoic acid cause increased glutamate levels in hippocampal tissue and elevated catecholamine concentrations in hypothalamic regions [19]. Conversely, whole-brain dopamine levels decrease following perfluorinated compound exposure [19]. These neurotransmitter disruptions implicate perfluorinated compounds in age-related psychiatric illnesses and neurodegenerative diseases [19].
The identification of stable intermediate metabolites formed during the transformation of 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid requires understanding of the sequential degradation pathways and the relative stability of potential products.
Primary Transformation Products
Based on structural analogies with related perfluoroalkyl ether sulfonic acids, the primary transformation products of 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid would likely include compounds resulting from ether bond cleavage or sulfonate group modification. Studies on similar perfluoroalkyl ether compounds have identified the formation of shorter-chain perfluoroalkyl acids as primary metabolites [7].
The sequential carbon-fluorine bond cleavage mechanism, well-documented for perfluorocarboxylic acids, would generate a series of shorter-chain perfluoroalkyl compounds. For 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid, this process would potentially yield 1,1,2,2-tetrafluoro-2-hydroxyethanesulfonic acid as an initial intermediate, followed by further transformation to tetrafluoroethanesulfonic acid derivatives [7].
Ether Linkage Transformation
The perfluoroethoxy group (-OCF₂CF₃) in 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid represents a unique structural feature that may undergo specific transformation pathways. Research on perfluoroalkyl ether compounds has shown that ether linkages can be cleaved under certain conditions, leading to the formation of separate perfluoroalkyl fragments [8].
The transformation of the ether linkage would likely proceed through initial hydroxylation or oxidation, followed by carbon-oxygen bond cleavage. This process would generate two distinct product classes: a tetrafluoroethanesulfonic acid derivative and a perfluoroethanol or perfluoroacetic acid derivative. The relative stability of these products depends on their chain length and functional group characteristics.
Sulfonate Group Modifications
The sulfonate moiety in 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid may undergo various modifications during biodegradation. Desulfonation reactions, as observed in studies of perfluorooctane sulfonate, can lead to the formation of perfluoroalkyl compounds with modified functional groups [4].
The desulfonation process would likely proceed through enzymatic attack by sulfatases or related enzymes, leading to the formation of perfluoroalkyl alcohols or corresponding acids. These intermediate metabolites would retain the perfluoroalkyl structure while losing the sulfonate functionality, potentially altering their environmental fate and transport properties.
Metabolite Stability Assessment
The stability of intermediate metabolites formed from 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid depends on several structural factors. Compounds retaining multiple carbon-fluorine bonds generally exhibit high environmental persistence, while those with reduced fluorine content may be more susceptible to further transformation [9].
Perfluoroalkyl sulfonic acids with shorter chain lengths (C₂-C₄) have shown greater biodegradation potential compared to longer-chain homologs [2]. The intermediate metabolites formed from 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid would likely follow similar patterns, with shorter-chain products being more amenable to continued biodegradation.
The photolytic degradation of 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid in surface waters involves complex interactions between light absorption, molecular structure, and environmental factors that influence transformation rates and product formation.
Wavelength-Dependent Degradation
Photolytic degradation of perfluoroalkyl compounds shows strong wavelength dependence, with shorter wavelengths generally providing higher degradation efficiency. Studies on perfluorocarboxylic acids have demonstrated that far-ultraviolet wavelengths (222 nm) achieve significantly higher degradation rates compared to conventional ultraviolet wavelengths (254 nm) [10].
For 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid, the presence of both sulfonate and ether functional groups may influence light absorption characteristics. The sulfonate group typically shows minimal absorption in the ultraviolet range, while the ether linkage may provide additional chromophoric properties that could enhance photolytic susceptibility [11].
The quantum yield for photolytic degradation of structurally similar perfluoroalkyl compounds ranges from 0.031 to 0.158 mol·Einstein⁻¹, depending on molecular structure and reaction conditions [10]. Based on these values, 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid would likely exhibit quantum yields in the lower portion of this range due to its sulfonate functionality.
Degradation Kinetics in Natural Waters
The photolytic degradation kinetics of 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid in surface waters follow pseudo-first-order kinetics, with rate constants dependent on light intensity, wavelength distribution, and water matrix composition [10]. Natural sunlight provides a broad spectrum of wavelengths, with the most relevant portion for perfluoroalkyl compound degradation being in the ultraviolet-B and ultraviolet-C ranges.
Rate constants for photolytic degradation of perfluoroalkyl compounds in surface waters typically range from 10⁻⁴ to 10⁻² min⁻¹, depending on environmental conditions and molecular structure [10]. The presence of dissolved organic matter, nitrate, and other water constituents can significantly influence these rates through light attenuation and radical scavenging mechanisms.
Environmental Factors Affecting Photolysis
Several environmental factors influence the photolytic degradation of 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid in surface waters. Water pH affects the protonation state of the sulfonate group, potentially influencing light absorption and degradation pathways [10]. Under typical surface water pH conditions (6.5-8.5), the compound would exist predominantly in its deprotonated form.
Dissolved oxygen concentration plays a crucial role in photolytic degradation mechanisms. Under aerobic conditions, oxygen can participate in radical formation and propagation reactions, potentially enhancing degradation rates. However, under anaerobic conditions, alternative degradation pathways may become more important [10].
The presence of photosensitizers such as dissolved organic matter can influence degradation through indirect photolysis mechanisms. These compounds can absorb light and generate reactive oxygen species that may interact with 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid, potentially accelerating transformation rates beyond direct photolysis alone.
Product Formation and Identification
Photolytic degradation of 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid would likely proceed through decarboxylation-like mechanisms, similar to those observed for perfluorocarboxylic acids. The primary products would include shorter-chain perfluoroalkyl compounds and inorganic fluoride ions [10].
The ether linkage in the molecule may undergo specific photolytic cleavage, leading to the formation of separate perfluoroalkyl fragments. This process would generate both sulfonate-containing and non-sulfonate products, each with distinct environmental fate characteristics.
Defluorination rates during photolytic degradation typically range from 15-31% for perfluoroalkyl compounds under optimal conditions [10]. For 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid, defluorination would be expected to occur gradually, with the extent dependent on reaction time and environmental conditions.
Photolysis Rate Modeling
The photolysis rate of 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid in surface waters can be modeled using the following equation:
Rate = Φ × I × ε × [compound]
Where Φ is the quantum yield (mol·Einstein⁻¹), I is the light intensity (Einstein·L⁻¹·s⁻¹), ε is the molar absorption coefficient (L·mol⁻¹·cm⁻¹), and [compound] is the concentration (mol·L⁻¹).
Corrosive